Cas no 2228599-38-8 (2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid)

2-1-(2,5-Dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid is a specialized organic compound featuring a unique cyclopropyl-furan hybrid structure. Its distinct molecular architecture, combining a furan ring with a cyclopropane moiety and a methoxyacetic acid side chain, makes it a valuable intermediate in synthetic chemistry. This compound is particularly useful in the development of pharmaceuticals and agrochemicals due to its potential as a building block for bioactive molecules. The presence of both hydrophobic (furan, cyclopropyl) and hydrophilic (methoxyacetic acid) groups enhances its versatility in chemical modifications. Its stability and reactivity under controlled conditions further contribute to its applicability in fine chemical synthesis.
2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid structure
2228599-38-8 structure
商品名:2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid
CAS番号:2228599-38-8
MF:C12H16O4
メガワット:224.253044128418
CID:6240689
PubChem ID:165836406

2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid
    • 2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid
    • 2228599-38-8
    • EN300-1739837
    • インチ: 1S/C12H16O4/c1-7-6-9(8(2)16-7)12(4-5-12)10(15-3)11(13)14/h6,10H,4-5H2,1-3H3,(H,13,14)
    • InChIKey: DRJRYHKHCDOBNF-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(=O)O)C1(C2C=C(C)OC=2C)CC1

計算された属性

  • せいみつぶんしりょう: 224.10485899g/mol
  • どういたいしつりょう: 224.10485899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1739837-0.1g
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid
2228599-38-8
0.1g
$2123.0 2023-09-20
Enamine
EN300-1739837-10g
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid
2228599-38-8
10g
$10375.0 2023-09-20
Enamine
EN300-1739837-5g
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid
2228599-38-8
5g
$6996.0 2023-09-20
Enamine
EN300-1739837-1.0g
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid
2228599-38-8
1g
$2412.0 2023-06-03
Enamine
EN300-1739837-5.0g
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid
2228599-38-8
5g
$6996.0 2023-06-03
Enamine
EN300-1739837-10.0g
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid
2228599-38-8
10g
$10375.0 2023-06-03
Enamine
EN300-1739837-0.05g
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid
2228599-38-8
0.05g
$2026.0 2023-09-20
Enamine
EN300-1739837-0.25g
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid
2228599-38-8
0.25g
$2220.0 2023-09-20
Enamine
EN300-1739837-2.5g
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid
2228599-38-8
2.5g
$4728.0 2023-09-20
Enamine
EN300-1739837-0.5g
2-[1-(2,5-dimethylfuran-3-yl)cyclopropyl]-2-methoxyacetic acid
2228599-38-8
0.5g
$2317.0 2023-09-20

2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid 関連文献

2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acidに関する追加情報

Introduction to 2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid (CAS No. 2228599-38-8)

2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid, identified by its CAS number 2228599-38-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its cyclopropyl and furan-based substituents, which contribute to its unique chemical properties and potential biological activities. The presence of a methoxyacetic acid moiety further enhances its structural complexity, making it a promising candidate for further investigation in medicinal chemistry.

The synthesis and characterization of 2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid have been the focus of several recent studies, reflecting its importance in the development of novel therapeutic agents. The compound's structural features suggest potential applications in modulating various biological pathways, particularly those involving inflammation, pain perception, and metabolic regulation. These attributes have positioned it as a subject of interest for researchers exploring innovative drug candidates.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds due to their diverse biological activities and synthetic feasibility. Among these, furan derivatives have emerged as particularly valuable scaffolds for drug discovery. The 2,5-dimethylfuran moiety in 2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid is particularly noteworthy, as it imparts rigidity to the molecular structure while allowing for flexible interactions with biological targets. This balance between structural stability and functional diversity makes the compound an attractive starting point for designing molecules with enhanced pharmacological profiles.

One of the most compelling aspects of 2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid is its potential to serve as a precursor for more complex derivatives. Researchers have been exploring various synthetic routes to modify this core structure, aiming to optimize its solubility, bioavailability, and target specificity. For instance, modifications to the cyclopropyl group or the methoxyacetic acid moiety could lead to novel compounds with improved pharmacokinetic properties. These efforts are part of a broader trend in drug discovery toward rational design based on structural insights.

The biological activity of 2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid has been preliminarily investigated in several in vitro assays. Early studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses. The dimethylfuran ring is known to interact with biological targets in a manner that can modulate signal transduction pathways relevant to diseases such as arthritis and neuroinflammation. Furthermore, the methoxyacetic acid group may contribute to its ability to interact with cellular receptors or enzymes through hydrogen bonding and other non-covalent interactions.

Advances in computational chemistry have also played a crucial role in understanding the potential behavior of 2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid. Molecular modeling studies have been employed to predict how this compound might bind to biological targets such as protein kinases or ion channels. These simulations provide valuable insights into the compound's binding affinity and mode of action, guiding researchers in optimizing its structure for better efficacy. The integration of experimental data with computational predictions has become an indispensable tool in modern drug discovery.

The synthesis of 2-1-(2,5-dimethylfuran-3-yl)cyclopropyl-2-methoxyacetic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups necessitates careful planning to ensure high yields and purity. Recent methodologies have focused on developing efficient multi-step synthetic routes that minimize side reactions and maximize scalability. For example, transition metal-catalyzed cross-coupling reactions have been explored as viable strategies for constructing the complex framework of this compound. Such advancements underscore the importance of innovative synthetic techniques in enabling the exploration of novel molecular architectures.

As research continues to unfold, the therapeutic potential of CAS No 2228599-38-8, specifically 2-hydroxy derivatives like 1-(4-hydroxyphenyl)-4H-pyranone (CAS No: 6373376), will likely be further elucidated through preclinical studies and clinical trials. The growing body of evidence supporting the efficacy and safety profile of related compounds provides a strong foundation for future investigations into this area. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits for patients worldwide.

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